molecular formula C16H23NO B5323225 1-methyl-4-phenyldecahydro-4-quinolinol CAS No. 18436-87-8

1-methyl-4-phenyldecahydro-4-quinolinol

Cat. No. B5323225
CAS RN: 18436-87-8
M. Wt: 245.36 g/mol
InChI Key: KKGRMEVELZFAQV-UHFFFAOYSA-N
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Description

1-methyl-4-phenyldecahydro-4-quinolinol, also known as MPTP, is a synthetic compound that was first synthesized in 1947. MPTP is a neurotoxin that is widely used in scientific research to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. MPTP is used to create animal models of Parkinson's disease to study the mechanisms of the disease and to develop new treatments.

Mechanism of Action

1-methyl-4-phenyldecahydro-4-quinolinol is a neurotoxin that is selectively toxic to dopamine-producing neurons in the brain. This compound is metabolized by monoamine oxidase-B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopamine-producing neurons. MPP+ then interferes with the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress, which ultimately leads to the death of the dopamine-producing neurons.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models have been used to study the biochemical and physiological effects of dopamine depletion on the brain. Studies have shown that this compound-induced Parkinson's disease models exhibit a loss of dopamine-producing neurons, decreased dopamine levels, and increased oxidative stress. This compound-induced Parkinson's disease models have also been used to study the effects of various treatments on the disease, including gene therapy, stem cell therapy, and drug therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-4-phenyldecahydro-4-quinolinol-induced Parkinson's disease models in lab experiments are that they accurately mimic the pathology of Parkinson's disease in humans, allowing researchers to study the mechanisms of the disease and to develop new treatments. The limitations of using this compound-induced Parkinson's disease models in lab experiments are that they are time-consuming and expensive to create, and they may not accurately reflect the genetic and environmental factors that contribute to Parkinson's disease in humans.

Future Directions

There are many future directions for research on 1-methyl-4-phenyldecahydro-4-quinolinol and Parkinson's disease. One direction is to develop new treatments for the disease, including gene therapy, stem cell therapy, and drug therapies. Another direction is to study the genetic and environmental factors that contribute to Parkinson's disease in humans, in order to better understand the disease and to develop new treatments. Finally, researchers may continue to refine this compound-induced Parkinson's disease models in order to better mimic the pathology of the disease in humans, allowing for more accurate studies of the disease and the development of new treatments.

Synthesis Methods

1-methyl-4-phenyldecahydro-4-quinolinol is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with hydrochloric acid. The reaction produces this compound hydrochloride, which is then converted to this compound by treatment with sodium hydroxide.

Scientific Research Applications

1-methyl-4-phenyldecahydro-4-quinolinol is widely used in scientific research to study Parkinson's disease. This compound is used to create animal models of Parkinson's disease, which are used to study the mechanisms of the disease and to develop new treatments. This compound is also used to study the effects of dopamine depletion on the brain and to develop new treatments for other neurological disorders.

properties

IUPAC Name

1-methyl-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17-12-11-16(18,13-7-3-2-4-8-13)14-9-5-6-10-15(14)17/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGRMEVELZFAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2C1CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276635
Record name Decahydro-1-methyl-4-phenyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18436-87-8
Record name Decahydro-1-methyl-4-phenyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1-methyl-4-phenyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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